molecular formula C26H25NO3 B252922 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252922
M. Wt: 399.5 g/mol
InChI Key: BSENLHIMHJMTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of immune and inflammatory responses, and its dysregulation has been associated with a variety of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. CEP-33779 has shown promise as a therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research are of great interest.

Mechanism of Action

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one inhibits NF-κB signaling by binding to the IKKβ kinase subunit, which is required for NF-κB activation. This prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor IκBα, which in turn prevents the translocation of NF-κB to the nucleus and the activation of NF-κB target genes. This leads to reduced inflammation, cell proliferation, and survival in cancer cells and immune cells.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer cells, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one induces apoptosis and reduces cell proliferation and survival. In immune cells, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one reduces cytokine production and inflammation. In animal models, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one reduces tumor growth, inflammation, and tissue damage.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, and it has been validated in preclinical models of cancer, autoimmune disorders, and inflammatory conditions. It has a well-defined mechanism of action and can be used to study the role of NF-κB signaling in various biological processes. However, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one also has limitations. It is not selective for IKKβ and can inhibit other kinases, which may lead to off-target effects. It may also have limited bioavailability and pharmacokinetics in vivo, which may affect its efficacy and toxicity.

Future Directions

There are several future directions for research on 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One direction is to optimize its pharmacokinetics and bioavailability in vivo, to improve its efficacy and toxicity profile. Another direction is to develop more selective inhibitors of IKKβ, to reduce off-target effects and improve specificity. Additionally, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be used to study the role of NF-κB signaling in other biological processes, such as development, metabolism, and aging. Finally, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be used in combination with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce resistance.

Synthesis Methods

The synthesis of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves several steps, starting from commercially available starting materials. The key step in the synthesis is the condensation of 2,5-dimethylbenzaldehyde with 1-methyl-2-oxo-2-phenylethylamine, followed by cyclization to form the indole ring. The resulting intermediate is then hydroxylated and acetylated to yield 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. The synthesis has been optimized to yield high purity and yield, and has been validated by analytical methods such as NMR and mass spectrometry.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied extensively in preclinical models of cancer, autoimmune disorders, and inflammatory conditions. In cancer, NF-κB has been shown to promote tumor growth and survival, and inhibition of NF-κB signaling has been proposed as a therapeutic strategy. 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit NF-κB activation and induce apoptosis in cancer cells, and has demonstrated efficacy in mouse models of breast cancer, pancreatic cancer, and multiple myeloma.
In autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, NF-κB has been implicated in the pathogenesis of inflammation and tissue damage. 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to reduce inflammation and disease severity in mouse models of these disorders, and has been proposed as a potential therapeutic agent.
Inflammatory conditions such as sepsis and acute lung injury are characterized by dysregulated immune responses and tissue damage. 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to reduce inflammation and tissue damage in mouse models of these conditions, and has been proposed as a potential therapeutic agent.

properties

Product Name

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one

InChI

InChI=1S/C26H25NO3/c1-17-13-14-18(2)21(15-17)16-27-23-12-8-7-11-22(23)26(30,25(27)29)19(3)24(28)20-9-5-4-6-10-20/h4-15,19,30H,16H2,1-3H3

InChI Key

BSENLHIMHJMTQX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.